![molecular formula C13H19N3O2S B7571147 N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7571147.png)
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of immune cell signaling and proliferation.
Mechanism of Action
BTK is a key regulator of immune cell signaling, and is involved in the activation of B cells, T cells, and macrophages. Inhibition of BTK activity by N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide leads to reduced activation and proliferation of these cells, as well as decreased production of pro-inflammatory cytokines. This results in a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has been shown to inhibit BTK activity in both in vitro and in vivo models, leading to reduced activation and proliferation of immune cells, as well as decreased cytokine production. It has also been shown to reduce tumor growth and inflammation in preclinical models of cancer and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. It has also been shown to be effective in preclinical models of cancer and autoimmune diseases. However, like all experimental drugs, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has limitations, including the need for further testing in clinical trials to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide, including:
1. Further preclinical testing in different types of cancer and autoimmune diseases to determine its efficacy and safety.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Combination therapy with other drugs to enhance its anti-tumor and anti-inflammatory effects.
4. Development of biomarkers to predict response to N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide treatment.
5. Investigation of the potential for resistance to N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide and development of strategies to overcome it.
In conclusion, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. Its selectivity for BTK and its ability to reduce tumor growth and inflammation make it an attractive target for further research and development.
Synthesis Methods
The synthesis of N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide involves several steps, starting with the reaction of 2-bromo-3-thiophenecarboxaldehyde with N,N-dimethylglycine ethyl ester to form the corresponding enamine. This is followed by a cyclization reaction with ethyl 2-oxo-4-phenylbutanoate to form the pyrrolidine ring. The final step involves the introduction of the dimethylaminoethyl group to the thiophene ring using N,N-dimethylethylenediamine.
Scientific Research Applications
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting BTK activity and reducing tumor growth and inflammation. It has been tested in various types of cancer, including lymphoma, leukemia, and multiple myeloma, as well as in autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-16(2)11(9-5-6-19-8-9)7-14-13(18)10-3-4-12(17)15-10/h5-6,8,10-11H,3-4,7H2,1-2H3,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLAXLBRRRHCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCC(=O)N1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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